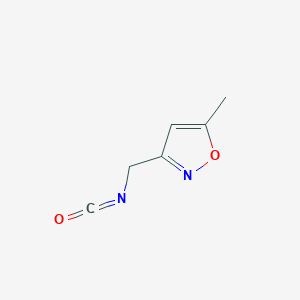

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole

Description

BenchChem offers high-quality 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(isocyanatomethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-6(8-10-5)3-7-4-9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBKIDCQPTWJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole: A Bifunctional Building Block for Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 3-(isocyanatomethyl)-5-methyl-1,2-oxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines two critical chemical motifs: the 5-methyl-1,2-oxazole ring, a well-established "privileged scaffold" known for a wide spectrum of biological activities, and the highly reactive isocyanate functional group, a versatile electrophile for covalent bond formation. This guide elucidates the compound's structure, proposes robust synthetic pathways based on established chemical principles, details its predicted analytical profile, and discusses its reactivity and potential applications as a linker and pharmacophore in the synthesis of novel therapeutic agents. Emphasis is placed on experimental causality, self-validating protocols, and stringent safety measures required for handling isocyanate-containing compounds.

The Intersection of a Privileged Scaffold and a Reactive Linker

In the landscape of modern drug discovery, the strategic combination of a bioactive core with a reactive functional group for covalent modification or library synthesis is a powerful paradigm. 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole embodies this principle.

-

The 1,2-Oxazole Core: The isoxazole ring is a five-membered aromatic heterocycle that is a prominent feature in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to act as a bioisostere for amide or ester groups, enhancing metabolic stability and pharmacokinetic properties.[2] Furthermore, the isoxazole moiety itself imparts a diverse range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making it an attractive scaffold for therapeutic design.[3][4]

-

The Isocyanate Functionality: The isocyanate group (-N=C=O) is a potent electrophile that readily reacts with nucleophiles such as amines, alcohols, and thiols.[5] This reactivity is central to the formation of stable urea and carbamate (urethane) linkages, which are common structural motifs in pharmaceuticals. The reaction is typically efficient and proceeds under mild conditions, making the isocyanate an ideal functional handle for conjugating the isoxazole core to other molecules or for generating diverse compound libraries for structure-activity relationship (SAR) studies.[1]

This guide will explore the synthesis and utility of 3-(isocyanatomethyl)-5-methyl-1,2-oxazole as a valuable, though not widely commercialized, bifunctional building block.

Molecular Structure and Physicochemical Properties

The fundamental structure of the molecule provides the basis for its reactivity and biological interactions.

Caption: Chemical structure of 3-(isocyanatomethyl)-5-methyl-1,2-oxazole.

While specific experimental data for this compound is scarce in peer-reviewed literature, its fundamental properties can be calculated.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₂ | - |

| Molecular Weight | 138.10 g/mol | - |

| CAS Number | 185239-58-9 | [6] |

| Appearance | Predicted: Colorless to light brown liquid | - |

| Boiling Point | Not determined | - |

| Solubility | Predicted: Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate) | - |

Proposed Synthesis and Characterization

Retrosynthetic Analysis & Strategy

The isocyanate functionality is logically derived from the corresponding carboxylic acid, 5-methyl-1,2-oxazole-3-carboxylic acid, via a Curtius rearrangement. This precursor can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis via the Curtius rearrangement pathway.

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system, where the successful isolation and characterization of each intermediate confirms the viability of the subsequent step.

Step 1: Synthesis of 5-Methyl-1,2-oxazole-3-carboxylic acid (Precursor) This step involves the cyclization of a 1,3-dicarbonyl equivalent with hydroxylamine.

-

Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Cyclization: Reflux the mixture for 4-6 hours. Causality: The basic conditions generated by sodium acetate facilitate the condensation and subsequent cyclization to form the isoxazole ring.

-

Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (2.5 eq) and stir at room temperature overnight to hydrolyze the ethyl ester to the carboxylate salt.

-

Workup & Isolation: Remove ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove unreacted starting material. Acidify the aqueous layer to pH 2-3 with cold 2M HCl.

-

Validation: The formation of a white precipitate indicates the successful synthesis of the carboxylic acid precursor. Filter the solid, wash with cold water, and dry under vacuum. Confirm structure via ¹H NMR and melting point.

Step 2: Synthesis of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole (Target Compound) This step employs a one-pot procedure for the conversion of the carboxylic acid to the isocyanate.

Caption: Experimental workflow for the Curtius rearrangement step.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend the precursor carboxylic acid (1.0 eq) in anhydrous toluene. Causality: Anhydrous conditions are critical as isocyanates react readily with water.

-

Acyl Azide Formation: Add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.05 eq) at room temperature. Stir for 1-2 hours. Causality: DPPA is a safe and effective reagent for converting carboxylic acids to acyl azides in situ.

-

Rearrangement: Slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-3 hours). Causality: Thermal energy drives the concerted loss of N₂ gas and migration of the isoxazole ring to the nitrogen, forming the isocyanate.

-

Isolation & Validation: Cool the reaction to room temperature. The isocyanate product is now in solution. This solution can often be used directly in subsequent reactions. For isolation, filter the mixture to remove triethylammonium salts and concentrate the toluene solution under reduced pressure. Crucial Validation: The appearance of a strong, sharp peak around 2270 cm⁻¹ in the IR spectrum confirms the formation of the -N=C=O group.

Analytical Characterization (Predicted)

The following spectroscopic data are predicted based on known values for isoxazole derivatives and the isocyanate functional group.

| Technique | Predicted Data | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.25 (s, 1H)δ 4.50 (s, 2H)δ 2.45 (s, 3H) | Isoxazole C4-H-CH ₂-NCO-CH ₃ |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0δ 160.0δ 125.0δ 101.0δ 40.0δ 12.0 | Isoxazole C5Isoxazole C3-N=C =OIsoxazole C4-C H₂-NCO-C H₃ |

| FT-IR (Thin Film) | ~2950 cm⁻¹ (weak)~2270 cm⁻¹ (strong, sharp) ~1600 cm⁻¹ (medium) | C-H stretch-N=C=O asymmetric stretch C=N stretch (ring) |

| Mass Spec (EI) | m/z 138 (M⁺)m/z 110 (M-CO)m/z 96 (M-NCO) | Molecular IonLoss of Carbon MonoxideLoss of Isocyanate radical |

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 3-(isocyanatomethyl)-5-methyl-1,2-oxazole is dominated by the electrophilic character of the central carbon in the isocyanate group. It serves as an excellent substrate for nucleophilic attack.

Caption: General mechanism for the reaction with a primary amine to form a urea.

This reactivity allows for the straightforward synthesis of various derivatives:

-

With Amines: Forms N,N'-disubstituted ureas.

-

With Alcohols: Forms carbamates (urethanes).

-

With Water: Forms an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine, 3-(aminomethyl)-5-methyl-1,2-oxazole. This provides a synthetic route back to a potential precursor, validating the chemical transformations.

This compound is an ideal reagent for building combinatorial libraries. By reacting it with a diverse set of amines or alcohols, researchers can rapidly generate a large number of novel compounds, each containing the 5-methylisoxazole core, for biological screening.

Safety, Handling, and Storage

WARNING: Isocyanates are hazardous chemicals and must be handled with extreme caution in a controlled laboratory environment.

-

Health Hazards: Isocyanates are potent respiratory and skin sensitizers.[8] Inhalation can lead to occupational asthma, which can be life-threatening, and sensitization can occur after a single high-level exposure or repeated low-level exposures.[9] Direct contact can cause severe skin irritation and dermatitis.

-

Required Controls:

-

All manipulations must be performed in a certified chemical fume hood to prevent inhalation.[10]

-

Personal Protective Equipment (PPE) is mandatory:

-

Gloves: Chemically resistant gloves (e.g., nitrile, not thin latex) are required.

-

Eye Protection: Chemical splash goggles and a face shield.

-

Lab Coat: A fully buttoned lab coat.

-

Respiratory Protection: In case of potential exposure outside of a fume hood, a supplied-air respirator is necessary.[10]

-

-

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. This prevents degradation from atmospheric moisture, which will convert the isocyanate to the corresponding amine and/or polymeric ureas.[11]

Conclusion

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole represents a potent, bifunctional tool for chemical biology and drug discovery. It merges the desirable biological and pharmacokinetic properties of the isoxazole scaffold with the versatile, covalent bond-forming capability of the isocyanate group. While its synthesis requires careful execution and stringent safety protocols due to the hazardous nature of isocyanates, the potential to rapidly synthesize novel, biologically relevant molecules makes it a compelling building block for advanced research programs. This guide provides the necessary foundational knowledge, from a proposed robust synthesis to critical handling procedures, to enable its effective and safe utilization in the laboratory.

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).

- Guide for handling Isocyanates - Safe Work Australia. (2015, July 9). Safe Work Australia.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Royal Society of Chemistry.

- Liberatori, A., et al. DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. Environment Protection Engineering.

- Corbett, E. SAFETY ASPECTS OF HANDLING ISOCYANATES IN URETHANE FOAM PRODUCTION. IChemE.

- Isocyanate Risk Assessment and Control Measures - Commodious. (2025, November 10). Commodious.

- The Risks of Isocyanates and Staying Safe - DOD Technologies. (2021, August 26). DOD Technologies.

- 3-Amino-5-methylisoxazole synthesis - ChemicalBook. ChemicalBook.

- IR, NMR and HR-MS Mass spectrum of isoxazole 2c - ResearchGate.

- Isocyanates - Health and Safety Authority. Health and Safety Authority.

- Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. Organic Syntheses.

- Curtius Rearrangement - Alfa Chemistry. Alfa Chemistry.

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.

- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation.

- Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy Online.

- 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy | Journal of Chemical Education.

- Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed.

- CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents.

- Curtius rearrangement - Wikipedia. Wikipedia.

- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. (2022, June 17). MDPI.

-

3-(Chloromethyl)-5-ethyl-1,2-oxazole | 122221-01-6 | Benchchem. Benchchem. [Link]

- Electronic supplementary information (ESI) - The Royal Society of Chemistry. The Royal Society of Chemistry.

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC.

- Curtius Rearrangement - Chemistry Steps. (2025, June 17). Chemistry Steps.

- Synthesis of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole - PrepChem.com. PrepChem.com.

- Curtius Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal.

- A decade review of triphosgene and its applications in organic reactions - PMC.

- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. - ResearchGate.

- CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents.

- How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? (2020, June 28).

- Triphosgene I How many equivalents of triphosgene are required for coupling? (2025, March 2). YouTube.

- ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate.

- 3-(isocyanatomethyl)-5-methyl-1,2-oxazole - ChemicalBook. ChemicalBook.

- 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Beilstein Journal of Organic Chemistry.

- Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole - Frontiers. (2019, June 13). Frontiers.

- Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole - NIH. (2019, June 14).

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. 3-(isocyanatomethyl)-5-methyl-1,2-oxazole CAS#: 1323314-31-3 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

5-methyl-3-isoxazolylmethyl isocyanate CAS number search

The following technical guide details the identification, synthesis, and application of 5-methyl-3-isoxazolylmethyl isocyanate , a specialized reactive intermediate used in medicinal chemistry.

Executive Summary & Identification

5-Methyl-3-isoxazolylmethyl isocyanate is a reactive electrophile primarily utilized in drug discovery to introduce the 5-methylisoxazole pharmacophore into target molecules via urea or carbamate linkages. Unlike stable, cataloged isocyanates, this compound is typically synthesized in situ or on-demand from its stable amine precursor due to the inherent instability of the isocyanatomethyl group attached to the electron-deficient isoxazole ring.

Chemical Identity Profile

| Property | Detail |

| Chemical Name | 5-Methyl-3-isoxazolylmethyl isocyanate |

| Systematic Name | 3-(Isocyanatomethyl)-5-methylisoxazole |

| Target CAS Number | Not commercially indexed (See Precursor below) |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Precursor Amine | (5-Methyl-3-isoxazolyl)methylamine |

| Precursor CAS | 154016-48-5 (Free base) / 1247734-80-0 (HBr salt) |

| Physical State | Colorless to pale yellow liquid (generated), pungent odor |

Critical Note on Procurement: Researchers should not search for the isocyanate itself in standard catalogs. Instead, procure the stable amine precursor (CAS 154016-48-5 ) and perform the conversion described in Section 3.

Chemical Structure & Reactivity

The compound features a methyl isocyanate (-CH₂-N=C=O) group attached to the C3 position of a 5-methylisoxazole ring.

-

Isoxazole Ring: Acts as a bioisostere for pyridine or amide bonds in kinase inhibitors and antibiotics (e.g., Sulfamethoxazole derivatives).

-

Isocyanate Group: Highly susceptible to nucleophilic attack by amines (to form ureas), alcohols (to form carbamates), and water (hydrolysis to amine + CO₂).

-

Stability: The methylene bridge (-CH₂-) insulates the isocyanate from the aromatic ring, making it more flexible but also prone to polymerization if stored improperly.

Synthesis Protocol (Triphosgene Method)

Due to the hazardous nature of gaseous phosgene, the Triphosgene (bis(trichloromethyl) carbonate) method is the industry standard for laboratory-scale preparation. This protocol yields the isocyanate in high purity for immediate use.

Reagents & Equipment[2]

-

Precursor: (5-Methyl-3-isoxazolyl)methylamine (CAS 154016-48-5).[1][2]

-

Reagent: Triphosgene (solid, safer phosgene equivalent).

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 eq of (5-methyl-3-isoxazolyl)methylamine in anhydrous DCM (0.2 M concentration) under inert atmosphere. Cool the solution to 0°C .

-

Base Addition: Add 2.2 eq of Triethylamine dropwise. The solution may become slightly cloudy.

-

Triphosgene Activation: In a separate vial, dissolve 0.35 eq of Triphosgene in a minimal amount of DCM.

-

Note: 0.33 eq of Triphosgene generates 1.0 eq of Phosgene.

-

-

Reaction: Slowly add the Triphosgene solution to the amine mixture at 0°C over 15–20 minutes.

-

Observation: Evolution of CO₂ gas will occur. Ensure proper venting through a scrubber.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor conversion by TLC (aliquot quenched with methanol to form the methyl carbamate).

-

Workup:

-

Wash the reaction mixture rapidly with cold 1N HCl (to remove excess base/amine), followed by cold saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure (keep bath <30°C) to obtain the crude isocyanate oil.

-

-

Usage: Use immediately in the subsequent coupling step.

Synthesis Pathway Visualization

Caption: Conversion of commercially available amine to isocyanate via triphosgene-mediated carbonylation.

Applications in Drug Discovery

The 5-methylisoxazole moiety is a privileged structure in medicinal chemistry, often functioning as a hydrogen bond acceptor and a metabolic stabilizer.

Kinase Inhibitors (VEGFR/PDGFR)

The isocyanate is used to synthesize urea-linked kinase inhibitors. The isoxazole ring occupies the hydrophobic pocket of the kinase ATP-binding site, while the urea linkage forms critical hydrogen bonds with the "hinge region" residues (e.g., Asp1046, Glu885 in VEGFR-2).

-

Mechanism: Reaction of the isocyanate with an aromatic amine (e.g., anilinopyrimidine) yields the target urea.

Antibacterial Agents

Derivatives of sulfamethoxazole often require modification at the C3 position. The isocyanate allows for the extension of the side chain to probe the folate synthesis pathway enzymes (dihydropteroate synthase).

Bioorthogonal Ligation

While less common than azides, the isoxazolyl isocyanate can serve as a "soft" electrophile for site-selective modification of lysine residues in proteins under controlled pH conditions.

Safety & Handling Protocols

Isocyanates are potent sensitizers and lachrymators. Strict adherence to safety protocols is mandatory.

| Hazard Class | Description | Mitigation |

| Respiratory Sensitizer | Inhalation can cause asthma-like symptoms and permanent sensitization. | ALWAYS handle in a functioning fume hood. Use a full-face respirator if outside containment. |

| Lachrymator | Irritating to eyes and mucous membranes. | Wear chemical splash goggles and a face shield. |

| Moisture Sensitivity | Reacts with water to release CO₂ (pressure buildup) and form insoluble ureas. | Store under inert gas (Argon/Nitrogen) in a tightly sealed container. |

| Spill Cleanup | Reactive spill. | Neutralize with a solution of 50% ethanol, 40% water, and 10% concentrated ammonia . |

References

-

Amine Precursor Source: ChemicalBook. (2025). Product entry for (5-Methyl-3-isoxazolyl)methylamine (CAS 154016-48-5).[1][2][3] Link

-

Synthesis Methodology: Cotarca, L., & Eckert, H. (2017).[4] Phosgenation: A Handbook. Wiley-VCH. (Standard reference for Triphosgene usage).

-

Medicinal Chemistry Application: Yasaei, Z., et al.[5][6] (2019).[4][7] "Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides." Frontiers in Chemistry. (Context on isoxazole/isocyanide chemistry). Link

-

Isocyanate Reactivity: Sigma-Aldrich. (2025). Technical Bulletin: Handling and Storage of Isocyanates. Link

Sources

- 1. CAS Number List - 11 - Page 872 - Chemicalbook [chemicalbook.com]

- 2. 154016-48-5|(5-Methyl-3-isoxazolyl)methylamine| Ambeed [ambeed.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. georganics.sk [georganics.sk]

Technical Assessment: Sourcing and Synthesis of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole

Executive Summary

Commercial Status: Restricted / Made-to-Order. 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole (CAS: 1323314-31-3) is not a shelf-stable commodity chemical available for immediate dispatch from major global distributors (e.g., Sigma-Aldrich, Fisher, TCI).[1] Its high reactivity toward moisture and tendency to dimerize preclude long-term storage.[1]

Operational Recommendation: Researchers requiring this intermediate should not attempt direct procurement of the isocyanate.[1] The industry-standard protocol is in-house synthesis from the commercially available and stable precursor: 3-(Chloromethyl)-5-methylisoxazole (CAS: 35166-37-1).[1]

This guide provides a validated technical workflow for the generation, handling, and immediate utilization of this isocyanate.

Chemical Profile & Precursor Strategy[1][2]

Target Compound[3][4][5][6][7][8][9][10]

-

IUPAC Name: 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole[1]

-

CAS Number: 1323314-31-3[1]

-

Molecular Formula:

[1] -

Key Functionality: Electrophilic isocyanate (-N=C=O) handle for urea/carbamate synthesis.[1]

The "Commercial Proxy" Strategy

Since the isocyanate is unstable, the supply chain relies on the stable alkyl chloride precursor.

| Compound | Structure Description | CAS No. | Availability | Stability |

| Target Isocyanate | Isoxazole ring with 3- | 1323314-31-3 | Low (Custom Synthesis) | Poor (Moisture Sensitive) |

| Primary Precursor | Isoxazole ring with 3- | 35166-37-1 | High (In Stock) | Excellent (Shelf Stable) |

| Alternative Precursor | Isoxazole ring with 3- | 133735-37-2 | Low | Moderate |

Sourcing Directive: Purchase 3-(Chloromethyl)-5-methylisoxazole .

-

Primary Suppliers: Fluorochem, Enamine, Combi-Blocks.[1]

-

Purity Requirement:

97% by GC/NMR.

Technical Synthesis Guide

Method: Nucleophilic Substitution with Cyanate

This protocol utilizes the "soft" nucleophilicity of the cyanate ion to displace the chloride. The reaction is driven by the precipitation of potassium chloride (KCl) in anhydrous polar aprotic solvents.

Reagents & Materials

-

Substrate: 3-(Chloromethyl)-5-methylisoxazole (1.0 equiv).

-

Reagent: Potassium Cyanate (KOCN) (1.5 equiv).[1] Note: Use KOCN, not KCN (cyanide).

-

Catalyst: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) (0.1 equiv).[1] Accelerates reaction via Finkelstein-like transient iodide formation.[1]

-

Solvent: Anhydrous Acetone or Acetonitrile (MeCN).[1] Strictly anhydrous to prevent urea formation.

-

Atmosphere: Dry Nitrogen (

) or Argon.[1]

Step-by-Step Protocol

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

. -

Solvation: Dissolve 3-(Chloromethyl)-5-methylisoxazole (e.g., 10 mmol) in anhydrous Acetone (30 mL).

-

Activation: Add the catalyst (NaI or TBAI, 1 mmol). Stir for 5 minutes at room temperature.

-

Addition: Add powdered Potassium Cyanate (KOCN, 15 mmol) in one portion.

-

Reaction: Heat the suspension to reflux (

C for Acetone, -

Workup (Filtration): Cool to room temperature. Filter the mixture through a pad of Celite or a fritted glass funnel under

to remove the KCl byproduct and unreacted KOCN. -

Isolation (Optional): Concentrate the filtrate under reduced pressure at low temperature (<40°C) to obtain the crude isocyanate as an oil.

-

Best Practice: Do not isolate.[2] Use the filtrate directly in the next step (coupling with amine/alcohol) to maximize yield and safety.

-

Reaction Workflow Diagram

Figure 1: Validated synthetic workflow for the in-situ generation of the target isocyanate.

Downstream Applications & Reactivity

Once generated, the isocyanate is a versatile electrophile. The following diagram illustrates its primary reaction pathways.

Figure 2: Reactivity profile.[1] Note the moisture sensitivity leading to symmetric urea byproducts.

Safety & Handling (E-E-A-T)

Hazard Class: Isocyanates are potent sensitizers and lachrymators.[1]

-

Inhalation Risk: Use a fume hood with high face velocity.

-

Skin Contact: Nitrile gloves are required; isocyanates can cause severe dermatitis and respiratory sensitization upon repeated exposure.

-

Quenching: Unreacted isocyanate should be quenched with methanol or a mixture of water/surfactant/ammonia before disposal.[1] Do not pour directly into aqueous waste streams without quenching (risk of

pressure buildup).[1][3]

References

-

Precursor Availability: Fluorochem. 3-Chloromethyl-5-methylisoxazole (CAS 35166-37-1).[1]

-

Synthetic Methodology: Yavari, I., et al. "Additive-Free Synthesis of 3H-1,2,4-Triazol-3-ones via a Formal [3+2] Cycloaddition Reaction of Hydrazonoyl Chlorides with KOCN."[1][4] Synlett, 2023, 34, 45-48.[4] (Demonstrates KOCN reactivity with chlorinated azoles). [1][4]

- General Isocyanate Synthesis: "Preparation of Isocyanates from Alkyl Halides and Metal Cyanates." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

Safety Data: National Research Council (US).[1] "Methyl Isocyanate: Acute Exposure Guideline Levels." Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 3. National Academies Press, 2003.[5]

Sources

- 1. Isoxazoles | Fisher Scientific [fishersci.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. ICSC 0004 - METHYL ISOCYANATE [chemicalsafety.ilo.org]

- 4. Additive-Free Synthesis of 3H-1,2,4-Triazol-3-ones via a Formal [3+2] Cycloaddition Reaction of Hydrazonoyl Chlorides with KOCN [organic-chemistry.org]

- 5. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 3" at NAP.edu [nationalacademies.org]

Technical Guide: Novel Isoxazole Scaffolds for Medicinal Chemistry Libraries

Executive Summary

The isoxazole ring is a privileged structure in medicinal chemistry, historically utilized as a bioisostere for carboxylic acids and esters due to its planar, aromatic nature and specific hydrogen-bonding capabilities. However, the ubiquity of 3,5-disubstituted isoxazoles—largely driven by the accessibility of Click chemistry (CuAAC)—has led to a saturated intellectual property (IP) landscape.

This guide addresses the urgent need for novel isoxazole scaffolds , specifically focusing on difficult-to-access 3,4-disubstituted isomers , fully substituted 3,4,5-cores , and fused bicyclic systems . We analyze the synthetic bottlenecks of regioselectivity and provide validated protocols to overcome them, enabling the construction of high-diversity libraries for fragment-based drug discovery (FBDD).

Structural Rationale & Bioisosterism[1]

The isoxazole ring (1,2-oxazole) offers unique physicochemical properties compared to its isomers (oxazole) and related azoles (pyrazole, 1,2,3-triazole). Its value lies in its ability to mimic the spatial and electronic distribution of carbonyl-containing metabolic intermediates while improving metabolic stability.

Physicochemical Profile

The 3,5-disubstitution pattern mimics the trans-peptide bond or ester linkage, whereas the 3,4-substitution mimics a cis-configuration, offering distinct vector exploration in active sites.

| Property | Isoxazole | Pyrazole | 1,2,3-Triazole | 1,3,4-Oxadiazole |

| H-Bond Acceptor | Moderate (N) | Strong (N) | Strong (N2/N3) | Strong (N3/N4) |

| H-Bond Donor | None (unless subst.) | Yes (NH) | None | None |

| Lipophilicity (LogP) | ~0.1 (Parent) | ~0.3 | ~0.2 | ~ -0.2 |

| pKa (Conj. Acid) | -2.97 (Weak base) | 2.5 | 1.2 | - |

| Metabolic Stability | High (Oxidative) | Moderate | High | Moderate (Hydrolytic) |

| Bioisostere For | Carboxylic acid, Ester | Amide, Phenol | Amide (cis/trans) | Carboxylic acid |

Key Insight: The N-O bond in isoxazoles is weaker than the C-C or C-N bonds in pyrazoles. While generally stable, reductive metabolism can cleave this bond to form

-amino enones, a feature occasionally exploited for prodrug strategies (e.g., LeflunomideTeriflunomide).

Advanced Synthetic Methodologies[2]

The primary challenge in isoxazole library generation is regiocontrol .

The Standard: 3,5-Disubstituted Isoxazoles

Classically accessed via the [3+2] cycloaddition of nitrile oxides with terminal alkynes.[1]

-

Mechanism: Concerted cycloaddition.

-

Limitation: Sterics and electronics heavily favor the 3,5-isomer. The 3,4-isomer is rarely observed (>95:5 ratio typical).

The Challenge: 3,4-Disubstituted & Trisubstituted Isoxazoles

Accessing the 3,4-isomer requires forcing steric clashes or using alternative mechanistic pathways. Two primary strategies are recommended for library scale-up:

A. Ruthenium-Catalyzed Cycloaddition (RuAAC)

Unlike Copper-catalyzed azide-alkyne cycloaddition (CuAAC) which yields 1,4-triazoles, Ruthenium (Cp*RuCl(cod)) catalysis directs the formation of 1,5-disubstituted triazoles. Similarly, in isoxazole chemistry, Ru(II) catalysts can invert regioselectivity or enable the coupling of internal alkynes to form 3,4,5-trisubstituted cores.

-

Advantage: Single-step access to fully substituted cores.

-

Drawback: Catalyst cost and sensitivity to moisture.

B. Regioselective Condensation of

-Enamino Diketones

A robust, metal-free alternative involves the cyclocondensation of

-

Mechanism: The hard/soft nucleophile character of hydroxylamine (

-OH) interacts differentially with the electrophilic centers of the enamino ketone. -

Protocol Utility: By tuning the solvent (pH) and the steric bulk of the amino group on the precursor, one can selectively drive the formation of the 3,4-isomer over the 3,5-isomer.

Mandatory Visualization: Reaction Landscape

The following diagram illustrates the divergence in synthetic pathways required to access specific regioisomers.

Caption: Divergent synthetic pathways for isoxazole regioisomers. Note the specific requirement of Ru-catalysis or Enamino precursors to access the 3,4- and 3,4,5-substitution patterns.

Library Design Strategy: Fused Systems

To maximize novelty, move beyond the single ring. Fused isoxazoles offer increased rigidity, reducing the entropic penalty of binding.

-

Isoxazolo[5,4-b]pyridines:

-

Target: Kinase ATP pockets (hinge binders).

-

Synthesis: Condensation of 5-amino-isoxazoles with 1,3-dicarbonyls.

-

-

Dihydroisoxazoles (Isoxazolines) as Spiro-Cores:

-

Target: CNS targets (glutamate modulation).

-

Synthesis: Intramolecular nitrile oxide cycloaddition (INOC) allows for the creation of spiro-cycles that are topologically unique.

-

Detailed Experimental Protocols

Protocol A: General Synthesis of 3,5-Disubstituted Isoxazoles (Huisgen Method)

Use this for high-throughput generation of standard linkers.

Reagents: Aldoxime (1.0 eq), Terminal Alkyne (1.2 eq), Chloramine-T (1.1 eq), Ethanol/Water (1:1).

-

Nitrile Oxide Generation: Dissolve the aldoxime in EtOH/H2O. Add Chloramine-T trihydrate in one portion at room temperature (RT).

-

Cycloaddition: Add the terminal alkyne immediately.

-

Reflux: Heat the mixture to 80°C for 2–4 hours. Monitor via TLC/LCMS.

-

Workup: Cool to RT. The product often precipitates. Filter and wash with cold water. If oil, extract with EtOAc, wash with brine, dry over Na2SO4.

-

Validation: 1H NMR will show the characteristic C4-H singlet around

6.0–6.8 ppm.

Protocol B: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

Use this for novel scaffold generation.

Reagents:

-

Precursor Prep: React a 1,3-diketone with an amine (e.g., dimethylformamide dimethyl acetal - DMF-DMA) to generate the

-enamino ketone. -

Cyclocondensation: Dissolve the

-enamino ketone in Pyridine. Add -

Reaction: Stir at reflux (115°C) for 6 hours.

-

Critical Step: The use of pyridine is essential here to buffer the reaction and promote the attack of hydroxylamine on the carbonyl adjacent to the bulky group, favoring the 3,4-isomer.

-

-

Purification: Remove solvent in vacuo. Resuspend residue in water/EtOAc. Acidify aqueous layer slightly (pH 5) to remove residual pyridine. Extract, dry, and concentrate.

-

Validation: NOESY NMR is required to confirm regiochemistry (spatial proximity of substituents).

Workflow Visualization

The following diagram outlines the logical flow for a Diversity-Oriented Synthesis (DOS) campaign using these scaffolds.

Caption: Integrated workflow for isoxazole library production, highlighting the parallel execution of distinct synthetic routes to maximize topological diversity.

References

-

Isoxazoles in Medicinal Chemistry: Agrawal, N. & Mishra, P. (2018). The synthetic and therapeutic scope of isoxazole derivatives. MedChemComm. Link

-

Regioselective Synthesis: Martins, M. A. P., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Link

-

Bioisosterism: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

-

Ruthenium Catalysis: Zhang, J., et al. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society. Link

-

Fused Isoxazoles: Pinho e Melo, T. M. (2005).[3] Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry. Link

Sources

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Urea Derivatives using 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole

Abstract & Introduction

This technical guide details the synthesis of

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridine or phenyl rings to modulate lipophilicity and metabolic stability. When coupled via a urea linkage, this moiety is frequently observed in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and antimicrobial agents. This protocol addresses the specific challenges of handling alkyl isocyanates attached to heterocyclic rings, emphasizing moisture control to prevent the formation of symmetric urea impurities.

Chemical Basis & Mechanism

The formation of the urea linkage proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isocyanate group. Unlike acyl isocyanates, the methylene spacer in 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole attenuates the electrophilicity slightly, requiring careful stoichiometric control but generally avoiding the need for exogenous catalysts with nucleophilic amines.

Reaction Mechanism

The amine lone pair attacks the central carbon of the isocyanate cumulene system. This results in a zwitterionic intermediate, followed by a rapid proton transfer to form the stable urea bond.

Figure 1: Mechanistic pathway for urea formation. The dashed line represents the competitive hydrolysis pathway leading to the symmetric urea impurity, which must be suppressed.

Materials & Safety Protocols

Key Reagents

| Reagent | CAS | Function | Handling Note |

| 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole | 135206-76-7 | Electrophile | Lachrymator/Sensitizer. Store at 2-8°C under Argon. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Must be anhydrous (<50 ppm H₂O). |

| Triethylamine (TEA) | 121-44-8 | Base (Optional) | Use only if amine is supplied as a salt (e.g., HCl). |

| Tris(2-aminoethyl)amine | 4097-89-6 | Scavenger | Polymer-supported version recommended for purification. |

Safety Critical (E-E-A-T)

Isocyanate Sensitization: Isocyanates are potent respiratory and skin sensitizers.[1] All handling must occur within a certified fume hood.

-

Decontamination: Spills should be neutralized immediately with a solution of 50% Ethanol, 45% Water, and 5% Conc. Ammonia .

-

PPE: Double nitrile gloves are required. Isocyanates can permeate standard latex.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis

Best for: Scale-up (Gram scale) and isolated intermediates.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

) or Argon. -

Amine Solubilization: Add the primary/secondary amine (1.0 equiv, e.g., 1.0 mmol) to the flask. Dissolve in anhydrous DCM (5 mL/mmol).

-

Note: If the amine is an HCl salt, add TEA (1.1 equiv) and stir for 10 minutes before proceeding.

-

-

Isocyanate Addition:

-

Cool the solution to 0°C using an ice bath.

-

Dissolve 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole (1.05 equiv) in a minimal volume of anhydrous DCM.

-

Add the isocyanate solution dropwise to the amine over 10 minutes.

-

Causality: Low temperature and dropwise addition prevent exotherms and minimize side reactions (dimerization).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). The isocyanate spot (usually high

) should disappear.

-

-

Work-up:

-

Scenario 1 (Precipitate formed): If the product precipitates (common with rigid ureas), filter the solid, wash with cold Et₂O, and dry under vacuum.

-

Scenario 2 (Soluble product): Evaporate the solvent under reduced pressure. Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

-

Protocol B: Parallel Synthesis (Library Generation)

Best for: Drug discovery, SAR studies, and high-throughput screening.

This protocol utilizes scavenger resins to remove excess isocyanate, eliminating the need for chromatography.

Figure 2: High-throughput workflow using scavenger resins to ensure high purity without column chromatography.

-

Reactants: In a 4 mL vial, add Amine (0.1 mmol) and Isocyanate (0.12 mmol, 1.2 equiv) in 1 mL anhydrous DCM.

-

Incubation: Cap and shake at RT for 16 hours.

-

Scavenging: Add Polymer-supported Trisamine (approx. 3 equiv relative to excess isocyanate). Shake for 4 hours.

-

Isolation: Filter the mixture through a frit into a pre-weighed vial. Rinse the resin with 1 mL DCM.

-

Drying: Remove solvent using a centrifugal evaporator (SpeedVac).

Characterization & Validation

To validate the synthesis, look for these specific spectral signatures:

| Technique | Expected Signal | Structural Insight |

| ¹H NMR | Urea NH protons . These are exchangeable with | |

| ¹H NMR | Methylene spacer (-CH₂-) attached to the isoxazole ring. | |

| ¹H NMR | Methyl group on the isoxazole ring (C5 position). | |

| ¹³C NMR | Carbonyl carbon (C=O) of the urea linkage. | |

| IR | ~1630–1660 cm⁻¹ | Strong C=O stretch (Amide I band). |

| IR | ~2270 cm⁻¹ | Absence of this peak confirms consumption of the Isocyanate. |

Troubleshooting & Optimization

Issue: Formation of Symmetric Urea Impurity

-

Observation: A high-melting solid forms that does not match the target mass (Mass = Isocyanate dimer + H₂O - CO₂).

-

Root Cause:[7][8] Moisture ingress. Water competes with the amine for the isocyanate.

-

Solution: Ensure DCM is distilled over

or passed through activated alumina. Use an inert atmosphere (

Issue: Low Yield with Aniline Derivatives

-

Observation: Reaction is sluggish with electron-deficient anilines.

-

Solution: Heat the reaction to 40°C (refluxing DCM) or switch solvent to anhydrous Toluene and heat to 80°C. Add a catalytic amount of DMAP (4-Dimethylaminopyridine) if necessary.

References

-

General Isocyanate Chemistry

-

Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.

-

-

Urea Synthesis Methodology

-

Gogoi, P., et al. (2019). Synthesis of urea derivatives from amines and CO2: A comprehensive review. Beilstein Journal of Organic Chemistry, 15, 121–145.

-

-

Isoxazole Medicinal Chemistry

-

Zhu, J., et al. (2018). Isoxazole derivatives as privileged scaffolds in drug discovery.[9] Future Medicinal Chemistry, 10(6).

-

-

Safety & Handling

-

Safe Work Australia. (2020). Guide to Handling Isocyanates.

-

Sources

- 1. reddit.com [reddit.com]

- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 7. nbinno.com [nbinno.com]

- 8. Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Application Note: Protocol for Carbamate Formation from Isoxazole Isocyanates

Strategic Overview

The isoxazole ring is a privileged scaffold in medicinal chemistry, featured in therapeutics such as valdecoxib (COX-2 inhibitor) and various beta-lactamase inhibitors. However, the installation of a carbamate (urethane) functionality directly onto the isoxazole core presents specific synthetic challenges.

Unlike robust aryl isocyanates, isoxazole isocyanates are high-energy, transient intermediates . They possess significant electrophilicity due to the electron-withdrawing nature of the heteroaromatic ring. Consequently, they are prone to rapid hydrolysis to the corresponding amine (leading to symmetrical urea byproducts) or nucleophilic attack by the isoxazole oxygen itself if sterically congested.

Core Directive: Do not attempt to isolate isoxazole isocyanates unless strictly necessary for mechanistic studies. The industry-standard approach for high-yield synthesis is In Situ Generation followed by immediate nucleophilic trapping.

This guide details two protocols:

-

Protocol A (The Gold Standard): One-Pot Curtius Rearrangement using DPPA.

-

Protocol B (The Alternative): CDI-Mediated Carbamoylation (Azide-Free).

Mechanistic Insight & Pathway

The transformation relies on the Curtius Rearrangement, converting an isoxazole carboxylic acid to an isocyanate via an acyl azide intermediate. The electronic character of the isoxazole ring (electron-deficient) facilitates the rearrangement but also makes the resulting isocyanate highly reactive.

Reaction Pathway Diagram[1]

Figure 1: Mechanistic pathway for the conversion of isoxazole carboxylic acids to carbamates via the Curtius rearrangement. Note the critical divergence point where moisture leads to urea byproducts.

Protocol A: One-Pot Curtius Rearrangement (DPPA Method)

This method is preferred for its operational simplicity and mild conditions, preserving the sensitive isoxazole ring. It utilizes Diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Substrate: Isoxazole-carboxylic acid (1.0 equiv)

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.1 – 1.2 equiv)

-

Nucleophile: Alcohol (R-OH) (1.5 – 5.0 equiv, or used as solvent)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M – 0.2 M concentration)

Step-by-Step Methodology

-

Activation (Acyl Azide Formation):

-

Charge a flame-dried round-bottom flask with the isoxazole-carboxylic acid and anhydrous toluene under an inert atmosphere (N₂ or Ar).

-

Add TEA (1.1 equiv) followed by dropwise addition of DPPA (1.1 equiv) at room temperature.

-

Checkpoint: Stir at room temperature for 1–2 hours. Monitor by TLC/LCMS for the disappearance of the acid and formation of the acyl azide (often visible as a non-polar spot).

-

-

Rearrangement (Isocyanate Generation):

-

Heat the reaction mixture to 80–90 °C .

-

Observation: Evolution of nitrogen gas (bubbling) indicates the rearrangement is proceeding.

-

Maintain temperature for 1–2 hours until gas evolution ceases. At this stage, the isoxazole isocyanate is fully formed in solution.

-

-

Trapping (Carbamate Formation):

-

Add the target alcohol (R-OH) to the hot reaction mixture.

-

Note: If the alcohol is valuable/complex, add 1.2 equiv. If it is a commodity reagent (e.g., t-butanol, benzyl alcohol), use it in excess (5-10 equiv) or as a co-solvent to drive kinetics.

-

-

Continue heating at 80–90 °C for 4–12 hours.

-

Mechanistic Note: Sterically hindered alcohols (e.g., t-Butanol) may require longer reaction times or the addition of a catalyst like dibutyltin dilaurate (DBTDL) (1-5 mol%), though this is rarely needed for isoxazole isocyanates due to their high reactivity.

-

-

Work-up & Purification:

-

Cool to room temperature.[1] Dilute with EtOAc.

-

Wash with saturated NaHCO₃ (to remove phosphate byproducts) and Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify via silica gel flash chromatography.

-

Protocol B: CDI-Mediated Carbamoylation (Azide-Free)

For scales >100g or when safety regulations prohibit azide use, the Carbonyldiimidazole (CDI) method is a robust alternative. This route proceeds via an acyl-imidazole intermediate.

Reagents

-

Substrate: Isoxazole-amine (1.0 equiv) Note: Starts from amine, not acid.

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Nucleophile: Alcohol (R-OH)

-

Base: DBU (1.0 equiv) or NaH (for unreactive alcohols)

-

Solvent: DMF or THF

Methodology

-

Activation: Dissolve CDI in dry THF/DMF. Add the isoxazole-amine portion-wise at 0 °C. Stir at RT for 2h to form the N-isoxazolyl-carbamoylimidazole.

-

Coupling: Add the alcohol (R-OH) and DBU (1.0 equiv). Heat to 60 °C.

-

Validation: This method avoids the isocyanate intermediate entirely, proceeding via nucleophilic acyl substitution, making it safer but often slower.

Critical Troubleshooting & Optimization

The following data summarizes common failure modes and validated solutions for isoxazole substrates.

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Urea Formation | LCMS shows dimer (M+M+CO) peak. | Moisture presence during rearrangement. | Ensure strict anhydrous conditions. Use molecular sieves in the solvent. |

| Low Yield | Incomplete conversion of acid. | Poor activation by DPPA. | Switch base to DIPEA. Ensure acid is fully soluble before DPPA addition. |

| Ring Opening | Complex mixture/degradation. | Base-mediated isoxazole cleavage. | Isoxazoles are base-sensitive. Avoid strong inorganic bases (NaOH). Stick to TEA/DIPEA. |

| No Reaction | Isocyanate formed but not trapped. | Alcohol is too sterically hindered. | Add Lewis acid catalyst (DBTDL or Ti(OiPr)4). Increase temp to reflux (110 °C). |

Safety & Compliance (E-E-A-T)

-

Azide Hazard: DPPA and acyl azides are potentially explosive. Never distill acyl azides. Conduct the rearrangement in solution. Ensure the reaction vessel is vented to prevent pressure buildup from N₂ release.

-

Isocyanate Toxicity: Isoxazole isocyanates are potent sensitizers and lachrymators. Handle all reaction aliquots in a fume hood.

-

Waste Disposal: Quench all reaction mixtures with water/amine before disposal to destroy residual isocyanates.

References

-

Curtius Rearrangement Mechanisms

-

DPPA Reagent Application

- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis.

-

Source:

-

Isoxazole Chemistry & Stability

- Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.

-

Source:

-

Carbamoylimidazole (CDI)

Sources

- 1. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]

Preparation of peptidomimetics containing isoxazole linkers

Application Notes & Protocols

Topic: Preparation of Peptidomimetics Containing Isoxazole Linkers

Abstract

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential for enhanced metabolic stability, improved oral bioavailability, and better target specificity compared to their natural peptide counterparts. A key strategy in their design is the replacement of the labile amide bond with a stable bioisostere. The isoxazole ring has emerged as a particularly effective amide bond surrogate, preserving key structural and electronic features while being resistant to enzymatic degradation[1][2]. This application note provides a comprehensive guide for researchers on the synthesis of isoxazole-containing peptidomimetics. We will delve into the core chemical principles, compare key synthetic strategies, and provide detailed, validated protocols for both solution-phase and solid-phase approaches.

Introduction: The Rationale for Isoxazole Linkers

The amide bond, while central to peptide structure, is also its Achilles' heel, being susceptible to cleavage by proteases. Bioisosteric replacement of this bond is a critical strategy to overcome this limitation[1]. The 1,3-disubstituted isoxazole ring is an excellent bioisostere for a trans-amide bond for several key reasons:

-

Structural Mimicry: The isoxazole ring maintains a similar distance and geometric relationship between substituents as a standard peptide bond.

-

Electronic Similarity: It possesses a comparable dipole moment and can participate in hydrogen bonding interactions, with the ring nitrogen acting as a hydrogen bond acceptor[3].

-

Metabolic Stability: The heterocyclic core is robust and not recognized by common proteases, significantly increasing the half-life of the resulting molecule in vivo.

The most powerful and convergent method for constructing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for complex molecule synthesis[4][5][6][7].

The Core Reaction: 1,3-Dipolar Cycloaddition

The synthesis of the isoxazole linker is fundamentally a 1,3-dipolar cycloaddition. This reaction involves the combination of a 1,3-dipole (the nitrile oxide, R-C≡N⁺-O⁻) and a dipolarophile (an alkyne-containing moiety).

Generation of the Nitrile Oxide Dipole

Nitrile oxides are highly reactive and unstable intermediates that are almost always generated in situ to prevent dimerization into furoxans. The choice of generation method is critical and depends on the stability of the starting materials and the desired reaction conditions.

-

Classical Method: Dehydrohalogenation: The most traditional method involves the elimination of HCl from a hydroximoyl chloride using a base (e.g., triethylamine)[4][8]. The hydroximoyl chloride precursors are typically prepared by chlorination of the corresponding aldoxime with reagents like N-chlorosuccinimide (NCS)[9].

-

Direct Oxidation of Aldoximes: A milder and more direct approach involves the direct oxidation of aldoximes. This avoids the need to isolate the often-unstable hydroximoyl chloride. Various oxidizing systems can be employed, offering different levels of reactivity and compatibility[4][9].

-

Dehydration Methods: Other advanced methods include the dehydration of primary nitroalkanes or O-silylated hydroxamic acids, which can offer unique advantages for specific substrates[10].

The workflow for generating the key nitrile oxide intermediate is depicted below.

Caption: The core [3+2] cycloaddition reaction forming the isoxazole ring.

Synthetic Strategies and Protocols

The incorporation of an isoxazole linker can be achieved through two primary strategies: (A) the synthesis of a discrete isoxazole-containing amino acid building block for subsequent use in standard peptide synthesis, or (B) the direct formation of the isoxazole ring on a solid-phase resin.

Strategy A: Solution-Phase Synthesis of Isoxazole Building Blocks

This approach offers high flexibility, allowing for the creation of well-characterized, storable building blocks that can be incorporated at any position in a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of Fmoc-Ala[Isox]Gly-OH Building Block

This protocol describes the synthesis of a dipeptide mimic where an alanine and a glycine residue are linked by an isoxazole. The process starts from N-Boc-Alaninal.

Materials:

-

N-Boc-L-Alaninal

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

N-Chlorosuccinimide (NCS)

-

Ethyl propiolate

-

Triethylamine (Et₃N)

-

Lithium hydroxide (LiOH)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Diethyl Ether, 1,4-Dioxane

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Oxime Formation:

-

Dissolve N-Boc-L-Alaninal (1.0 eq) in a 1:1 mixture of THF and water.

-

Add NH₂OH·HCl (1.5 eq) and NaHCO₃ (2.0 eq).

-

Stir vigorously at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-L-alaninal oxime. Causality: The basic conditions facilitate the condensation of hydroxylamine onto the aldehyde to form the oxime, which is the direct precursor to the nitrile oxide.

-

-

Hydroximoyl Chloride Formation:

-

Dissolve the crude oxime (1.0 eq) in anhydrous DCM.

-

Add NCS (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor by TLC. Upon completion, filter off the succinimide byproduct and use the resulting hydroximoyl chloride solution directly in the next step without purification. Causality: NCS is an effective electrophilic chlorinating agent for oximes. The resulting hydroximoyl chloride is often unstable and is best used immediately to maximize yield.

-

-

[3+2] Cycloaddition:

-

To the crude hydroximoyl chloride solution in DCM at 0 °C, add ethyl propiolate (1.2 eq).

-

Add Et₃N (1.5 eq) dropwise over 30 minutes. The slow addition is critical to control the rate of nitrile oxide formation and minimize side reactions.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Purify the resulting ester by flash column chromatography (Hexanes:Ethyl Acetate gradient) to obtain the Boc-protected isoxazole ester.

-

-

Saponification:

-

Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF:MeOH.

-

Add an aqueous solution of LiOH (2.0 eq).

-

Stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidify the mixture to pH ~3 with 1M HCl and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to yield the Boc-protected isoxazole acid.

-

-

Deprotection and Fmoc Protection:

-

Dissolve the Boc-protected acid in a 1:1 mixture of DCM and TFA. Stir for 1 hour at room temperature.

-

Concentrate the solution in vacuo and co-evaporate with toluene to remove residual TFA, yielding the crude amine salt.

-

Dissolve the crude amine in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃.

-

Add Fmoc-OSu (1.1 eq) and stir overnight at room temperature.

-

Acidify and extract with ethyl acetate. Purify by column chromatography to yield the final building block, Fmoc-Ala[Isox]Gly-OH . [9][11]

-

Strategy B: On-Resin Isoxazole Formation

This strategy is highly efficient for creating libraries of peptidomimetics, as the cycloaddition is performed directly on the solid support, simplifying purification to a simple filtration and washing process. [5][12] Protocol 2: Solid-Phase Synthesis of a Tripeptide Mimic Ac-Phe-[Isox]-Ala-NH₂

This protocol describes the formation of an isoxazole linker between an alanine-derived nitrile oxide and a resin-bound phenylalanine containing an alkyne side chain.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-propargylglycine (Fmoc-Pra-OH)

-

Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

-

N-Boc-L-alaninal oxime (prepared as in Protocol 1, Step 1)

-

Coupling reagents: HBTU, HOBt, or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% Piperidine in DMF

-

Nitrile oxide generation: Sodium hypochlorite (NaOCl) solution or NCS/Et₃N.

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Caption: Workflow for the solid-phase synthesis of an isoxazole-linked peptidomimetic.

Step-by-Step Methodology:

-

Resin Preparation and First Amino Acid Coupling:

-

Swell Rink Amide resin in DMF for 1 hour.

-

Couple Fmoc-Pra-OH (3.0 eq) to the resin using HBTU (3.0 eq) and DIPEA (6.0 eq) in DMF. Agitate for 2 hours.

-

Confirm coupling completion with a Kaiser test. Wash the resin thoroughly with DMF, DCM, and MeOH.

-

-

Peptide Elongation:

-

Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin.

-

Couple Fmoc-Phe-OH (3.0 eq) using the same coupling conditions as in Step 1. Wash the resin.

-

Perform a final Fmoc deprotection with 20% piperidine in DMF. Wash the resin.

-

-

On-Resin Cycloaddition:

-

Swell the resin in DCM.

-

In a separate flask, dissolve N-Boc-L-alaninal oxime (5.0 eq) in DCM.

-

Add this solution to the resin, followed by the slow, dropwise addition of a commercial bleach solution (NaOCl, 10.0 eq) at 0 °C. Causality: NaOCl acts as a mild oxidant to convert the aldoxime to the nitrile oxide directly in the presence of the resin-bound alkyne, promoting an efficient intramolecular cycloaddition.

-

Agitate the reaction mixture overnight at room temperature.

-

Wash the resin extensively with water, DMF, and DCM to remove excess reagents.

-

-

N-Terminal Capping:

-

To cap the N-terminus, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. This ensures the final product is acetylated.

-

-

Cleavage and Purification:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the solid, wash with ether, and dry.

-

Purify the crude peptidomimetic by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

-

Data Summary and Key Considerations

The choice of synthetic strategy and reaction conditions is paramount for success. The following table summarizes common methods for the crucial nitrile oxide generation step.

| Generation Method | Precursor | Reagents | Typical Conditions | Advantages | Disadvantages |

| Dehydrohalogenation [4][9] | Hydroximoyl Chloride | Et₃N or other non-nucleophilic base | DCM or THF, 0 °C to RT | High yielding, well-established. | Precursor can be unstable; requires an extra synthetic step. |

| Direct Oxidation [4] | Aldoxime | NaOCl, NCS, or t-BuOI | DCM or Dioxane, 0 °C to RT | Milder conditions, avoids isolating hydroximoyl chloride. | Can be sensitive to substrate; oxidant may affect other functional groups. |

| Dehydration [10] | O-Silylated Hydroxamic Acid | Tf₂O, NEt₃ | CH₂Cl₂, -40 °C to RT | Very mild, good functional group tolerance. | Precursor synthesis can be more complex. |

Expert Insights & Causality:

-

Solution-Phase vs. Solid-Phase: Choose the solution-phase synthesis of building blocks (Strategy A) when a specific isoxazole-containing dipeptide mimic is required in large quantities or needs to be inserted into a longer, complex peptide. Opt for the on-resin approach (Strategy B) for rapid analog synthesis and library generation, where purification efficiency is a major advantage.

-

Regioselectivity: The [3+2] cycloaddition between a nitrile oxide and a terminal alkyne almost exclusively yields the 3,5-disubstituted isoxazole. This is a predictable outcome governed by frontier molecular orbital theory and is essential for maintaining the peptide backbone's intended vectoral direction.

-

Orthogonal Protection: When designing building blocks, ensure protecting groups (e.g., Boc, Fmoc, tBu) are orthogonal to allow for selective removal during subsequent synthetic steps without affecting the isoxazole core.

Conclusion

The isoxazole ring serves as a robust and effective bioisostere for the amide bond, offering a proven strategy for enhancing the drug-like properties of peptides. The 1,3-dipolar cycloaddition reaction is the key transformation that enables access to these valuable structures. By understanding the principles of nitrile oxide generation and by selecting the appropriate synthetic strategy—either through versatile solution-phase building blocks or efficient solid-phase methods—researchers can readily incorporate isoxazole linkers into their peptidomimetic designs. The protocols detailed herein provide a reliable foundation for the synthesis of these next-generation therapeutic candidates.

References

-

Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (n.d.). MDPI. [Link]

-

A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Publishing. [Link]

-

Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011). ACS Publications. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). National Center for Biotechnology Information. [Link]

-

Solid-phase Synthesis of 1,3-azole-based Peptides and Peptidomimetics. (n.d.). PubMed. [Link]

-

New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. (2003). ACS Publications. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). ProQuest. [Link]

-

New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. (2003). ACS Publications. [Link]

-

A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. (n.d.). ACS Publications. [Link]

-

A New Method for the Generation of Nitrile Oxides and Its Application to the Synthesis of 2-Isoxazolines. (2017). ResearchGate. [Link]

-

Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. (n.d.). National Center for Biotechnology Information. [Link]

-

Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. (n.d.). Wiley Online Library. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Center for Biotechnology Information. [Link]

-

Chemoselective preparation of 1,2,3-triazole-isoxazole bisfunctional derivatives and their application in peptidomimetic synthesis. (2013). PubMed. [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Center for Biotechnology Information. [Link]

-

Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). MDPI. [Link]

-

Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (n.d.). PubMed. [Link]

-

Mechanism of 1,3-dipolar cycloaddition reaction. (2024). ResearchGate. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2023). Zanco Journal of Medical Sciences. [Link]

-

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2017). ResearchGate. [Link]

-

Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (n.d.). MDPI. [Link]

-

Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. (2024). PubMed. [Link]

-

Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (n.d.). National Center for Biotechnology Information. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Center for Biotechnology Information. [Link]

-

1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. (n.d.). CHIMIA. [Link]

-

The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore. [Link]

-

1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. iris.unimore.it [iris.unimore.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rushim.ru [rushim.ru]

- 9. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the One-Pot Synthesis of Isoxazolyl Ureas via Isocyanate Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Isoxazolyl Ureas and One-Pot Syntheses

The isoxazole motif is a cornerstone in modern medicinal chemistry, prized for its ability to act as a versatile scaffold in a wide array of biologically active compounds.[1] Its unique electronic properties and capacity for diverse molecular interactions make it a privileged structure in the design of novel therapeutics, including anticonvulsant, anti-inflammatory, and anticancer agents. When incorporated into a urea functionality—a common pharmacophore in its own right—the resulting isoxazolyl urea derivatives present a compelling opportunity for drug discovery. These structures are often explored as kinase inhibitors, receptor antagonists, and other targeted therapies.

Traditionally, the synthesis of such ureas involves the handling of highly reactive and often hazardous isocyanate intermediates. This guide details a streamlined, efficient, and safer one-pot approach that circumvents the isolation of these intermediates. By generating the isoxazolylmethyl isocyanate in situ from a stable carboxylic acid precursor via the Curtius rearrangement, this methodology facilitates the rapid and clean synthesis of a diverse library of N,N'-substituted isoxazolyl ureas. This approach not only enhances laboratory safety by avoiding the handling of toxic reagents like phosgene but also improves overall efficiency by reducing the number of synthetic steps and purification procedures.[2][3]

Scientific Foundation: In Situ Generation of Isoxazolylmethyl Isocyanate

The core of this one-pot strategy lies in the seamless conversion of a readily available isoxazolyl carboxylic acid into the corresponding isocyanate, which is immediately trapped by an amine to furnish the desired urea product. The Curtius rearrangement is the preferred method for this transformation due to its mild conditions, high functional group tolerance, and stereochemical retention.[2][4]

The Curtius Rearrangement Pathway

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas.[2][5] For one-pot urea synthesis, the process is initiated by converting a carboxylic acid into an acyl azide in situ. A widely used and highly effective reagent for this is diphenylphosphoryl azide (DPPA).[1][3]

The accepted mechanism for the one-pot synthesis of a urea (3) from a carboxylic acid (1) and an amine (R²-NH₂) is as follows:

-

Activation and Azide Formation: The isoxazolyl carboxylic acid (1) reacts with DPPA in the presence of a base (commonly triethylamine, Et₃N) to form a mixed anhydride. This is followed by nucleophilic attack by the azide ion to generate the isoxazolyl acyl azide intermediate (2).

-

Rearrangement to Isocyanate: Upon gentle heating, the acyl azide (2) undergoes a concerted rearrangement. The isoxazolylmethyl group migrates from the carbonyl carbon to the adjacent nitrogen atom, accompanied by the extrusion of nitrogen gas (N₂). This step, which proceeds with complete retention of stereochemistry, yields the key isoxazolylmethyl isocyanate intermediate.[2]

-

Nucleophilic Attack by Amine: The in situ generated isocyanate is highly electrophilic and is immediately trapped by the amine present in the reaction mixture. The amine's nitrogen atom attacks the carbonyl carbon of the isocyanate, forming the stable N,N'-substituted isoxazolyl urea (3).

Figure 1: Mechanism of the one-pot Curtius rearrangement for urea synthesis.

Application Notes & Field-Proven Insights

Causality Behind Experimental Choices

-

Starting Material: The choice of an isoxazolyl carboxylic acid as the starting material is strategic. Carboxylic acids are generally stable, readily available, and can be synthesized with a wide variety of substituents on the isoxazole ring, allowing for extensive diversification of the final products.

-